5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Description
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole-derived compound featuring a 3,5-dichlorophenylmethyl substituent at the 5-position of the thiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their broad pharmacological and agrochemical applications. The 3,5-dichlorophenyl group enhances lipophilicity and may influence bioactivity, particularly in interactions with biological targets such as enzymes or receptors. The hydrochloride salt improves aqueous solubility, which is critical for formulation and bioavailability .
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWVXGLKMKOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. In this method, a thiourea derivative reacts with an α-haloketone to form the thiazole ring. For the target compound, 3,5-dichlorobenzylamine serves as the starting material. Treatment with carbon disulfide in the presence of a base (e.g., potassium hydroxide) yields the corresponding thiourea. Subsequent reaction with α-bromoacetone facilitates cyclization, forming 5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine. The free base is then treated with hydrochloric acid to obtain the hydrochloride salt.
Critical parameters include:
Alkylation of Thiazole Intermediates
An alternative route involves alkylation of a preformed thiazole intermediate. 2-Aminothiazole is reacted with 3,5-dichlorobenzyl chloride in the presence of a base such as triethylamine. This method requires stringent anhydrous conditions to prevent hydrolysis of the benzyl chloride. The hydrochloride salt is precipitated by introducing gaseous HCl into the reaction mixture.
Reductive Amination Strategies
Reductive amination offers a pathway to introduce the amine group post-cyclization. For example, 5-[(3,5-dichlorophenyl)methyl]-1,3-thiazole-2-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol. The resulting amine is isolated as the hydrochloride salt via acidification with concentrated HCl.
Optimization of Reaction Conditions
Protecting Group Strategies
To prevent undesired side reactions during alkylation or amination, tert-butyl carbamate (Boc) protection is employed. The Boc group is introduced to the amine prior to thiazole formation and removed post-alkylation using trifluoroacetic acid (TFA). This approach enhances yield by stabilizing reactive intermediates.
Impurity Control
The formation of N-oxide impurities during amine salt crystallization is mitigated using antioxidants such as L-ascorbic acid. Patent US10351556B2 highlights the addition of 0.1–1.0% w/w ascorbic acid to reaction mixtures, reducing impurity levels below 0.2%.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is crystallized from a mixture of acetic acid and water, a method adapted from WO2021001858A1. Slurrying the crude product in acetic acid (10–20% v/v) followed by anti-solvent addition (water) yields crystalline material with >99% purity. X-ray powder diffraction (PXRD) confirms the absence of polymorphic impurities.
Analytical Data
- Melting point : 218–220°C (decomposition).
- HPLC purity : ≥99.5% (Method: C18 column, 0.1% H3PO4/ACN gradient).
- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH2), 7.54 (d, 2H, Ar-H), 4.32 (s, 2H, CH2), 2.89 (s, 3H, Thiazole-H).
Scale-Up Considerations
Solvent Recovery
Large-scale synthesis employs toluene and THF due to their low cost and ease of recovery via distillation. US10351556B2 reports solvent recovery rates >90% using rotary evaporators.
Continuous Flow Reactors
Recent advancements utilize continuous flow systems for thiazole cyclization, reducing reaction time from 12 hours to 30 minutes. This method enhances reproducibility and minimizes thermal degradation.
Chemical Reactions Analysis
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microbial or cancer cells . The compound may also interfere with cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole and Thiadiazole Derivatives
Key Observations:
Substituent Effects: The 3,5-dichloro substitution in the target compound contrasts with 2,4-dichloro (QA-1974) or 3,4-dichloro (QA-8369) analogs. The 3,5-difluoro analog () replaces chlorine with fluorine, reducing steric hindrance but increasing electronegativity, which may alter metabolic stability or target affinity .
Heterocycle Variations: Thiadiazoles (e.g., QA-8369) differ from thiazoles by an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
Synthetic Efficiency :
- The use of ionic liquid catalysts for 5-(2',4'-dichlorophenyl)-thiazole 2-amine achieves a 94% yield, outperforming NaOH (84%) . This highlights the role of catalysts in optimizing thiazole synthesis, though data for the target compound remains unreported.
Biological Relevance :
- Dichlorophenyl-substituted thiazoles and thiadiazoles are frequently employed in agrochemicals (e.g., insecticides, bactericides) due to their ability to disrupt microbial or pest enzymatic systems . The hydrochloride salt in the target compound may enhance its efficacy in aqueous environments.
Physicochemical Properties :
- Melting points (MPs) vary with substituent positions; for example, 5-(2',4'-dichlorophenyl)-thiazole 2-amine exhibits a MP range of 206–215°C . The target compound’s MP is unreported, but its hydrochloride form likely increases thermal stability.
Biological Activity
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies and presenting a comprehensive overview of its potential therapeutic applications.
- Molecular Formula : C10H8Cl2N2S
- Molecular Weight : 259.15 g/mol
- CAS Number : 306321-16-4
- Physical Form : Powder
- Purity : Minimum 95%
The biological activity of thiazole derivatives, including 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride, often involves interactions at the molecular level that disrupt cellular processes in target organisms or cells. The thiazole ring structure is crucial for its activity, as it facilitates binding to specific biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example:
- Activity Against Bacteria : Compounds similar to 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In one study, derivatives showed inhibition zones ranging from 15–19 mm against Salmonella typhi .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-Dichlorophenyl Thiazole | E. coli | 15 |
| 5-Dichlorophenyl Thiazole | S. aureus | 19 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can induce cytotoxic effects in various cancer cell lines:
- Cytotoxicity Testing : The IC50 values for similar thiazole compounds have been reported in the range of 1.61 to 1.98 µg/mL against human cancer cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat Cells | 1.61 |
| A-431 Cells | 1.98 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is influenced by their structural features. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the cytotoxicity of these compounds .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a significant role in the interaction of these compounds with target proteins .
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazole derivatives:
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic routes are recommended for preparing 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride?
The compound can be synthesized via cyclization reactions using precursors such as substituted hydrazides and thiocyanates. A common approach involves:
- Reacting a dichlorophenylmethyl-substituted precursor with thiourea or thiocyanate derivatives under acidic conditions.
- Heating under reflux in solvents like acetic acid or DMF, followed by purification via recrystallization (e.g., using methanol/water mixtures) to isolate the hydrochloride salt .
- Key reagents include sodium hydroxide or sulfuric acid for cyclization, with iodine in potassium iodide occasionally used for oxidative steps .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): To confirm the substitution pattern of the dichlorophenyl group and thiazole ring protons. H and C NMR are essential for verifying the amine and methylene linkages .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and detects impurities .
- Elemental Analysis: Ensures stoichiometric consistency of the hydrochloride salt .
Q. How does the hydrochloride salt form influence solubility and reactivity?
The hydrochloride salt enhances water solubility, facilitating biological assays. Recrystallization from polar solvents (e.g., ethanol/water) optimizes purity. The ionic nature of the salt may also stabilize the compound during storage and reduce hygroscopicity compared to the free base .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound?
- Reaction Path Search Methods: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent and catalyst selection .
- Machine Learning: Training models on similar thiazole syntheses can predict optimal reaction conditions (e.g., temperature, pH) to maximize yield and minimize byproducts .
Q. How can researchers resolve contradictions in reported biological activities of thiazol-2-amine derivatives?
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to identify protocol-dependent variability .
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., varying halogen substituents) to isolate the impact of the dichlorophenyl group on bioactivity .
- Metabolite Profiling: Use LC-MS to detect degradation products or metabolites that might explain divergent results .
Q. What experimental design considerations are critical for studying this compound's mechanism of action?
- Target Engagement Assays: Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to suspected targets (e.g., enzymes or receptors) .
- Kinetic Studies: Monitor reaction progress under physiological pH and temperature to simulate in vivo conditions .
- Control Experiments: Include free base and salt forms to distinguish pH-dependent effects from intrinsic activity .
Methodological Notes
- Purification Challenges: Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended for removing unreacted dichlorophenyl precursors .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf-life and identify degradation pathways .
- Biological Assay Optimization: Use solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
